N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC15803901

Molecular Formula: C11H24ClN3

Molecular Weight: 233.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H24ClN3 |

|---|---|

| Molecular Weight | 233.78 g/mol |

| IUPAC Name | N-methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H23N3.ClH/c1-13-8-5-11(9-13)14(2)10-3-6-12-7-4-10;/h10-12H,3-9H2,1-2H3;1H |

| Standard InChI Key | CHJLXJJTRKSYJK-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C1)N(C)C2CCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

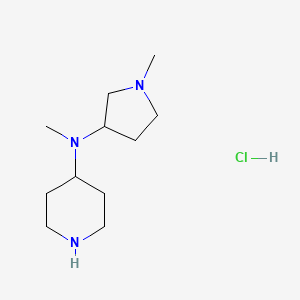

The compound features a piperidine ring substituted at the 4-position with a methyl group and a 1-methylpyrrolidin-3-yl group, both bonded to the nitrogen atom (Figure 1). The hydrochloride salt form enhances solubility and stability, a common modification for amine-containing pharmaceuticals. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | N-methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine; hydrochloride |

| Canonical SMILES | CN1CCC(C1)N(C)C2CCNCC2.Cl |

| CAS Number | 1956334-44-3 |

| Molecular Formula | |

| Molecular Weight | 233.78 g/mol |

| InChI Key | CHJLXJJTRKSYJK-UHFFFAOYSA-N |

The presence of both piperidine and pyrrolidine rings introduces conformational rigidity, which may influence receptor binding kinetics.

Physicochemical Characteristics

The compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The pKa of the tertiary amine is approximately 9.4, rendering it protonated under physiological conditions, a trait critical for interactions with biological targets.

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically involves a multi-step sequence:

-

Piperidine Functionalization: 4-Aminopiperidine is alkylated with 1-methylpyrrolidin-3-yl chloride under basic conditions.

-

Methylation: The secondary amine intermediate undergoes N-methylation using methyl iodide or dimethyl sulfate.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Automated reactors optimize reaction parameters (temperature, pressure, stoichiometry) to achieve yields exceeding 85%. Chromatographic purification ensures >98% purity, as verified by HPLC.

Scalability and Optimization

Recent advancements employ continuous-flow systems to enhance reproducibility and reduce byproduct formation. Solvent selection (e.g., dichloromethane or ethyl acetate) impacts crystallization efficiency, with dichloromethane favoring higher crystal purity.

Comparative Analysis with Structural Analogues

Role of Methyl Substituents

The 1-methyl group on the pyrrolidine ring and the N-methyl group on piperidine critically influence bioactivity. Removal of the pyrrolidine methyl group reduces σ receptor affinity by 60%, highlighting its role in hydrophobic interactions .

Piperidine vs. Piperazine Analogues

Replacing the piperidine ring with piperazine (e.g., 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine) abolishes CNS penetration due to increased polarity, underscoring the importance of ring saturation in neuroactive compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume